Introduction: Situating Bis(1-ethylbutyl) Phthalate in the Landscape of Polymer Science
Introduction: Situating Bis(1-ethylbutyl) Phthalate in the Landscape of Polymer Science
An In-Depth Technical Guide to Bis(1-ethylbutyl) Phthalate: Structure, Properties, and Methodologies
Bis(1-ethylbutyl) phthalate is a chemical compound belonging to the family of phthalic acid esters (PAEs). Phthalates are a class of compounds widely utilized as plasticizers, which are additives incorporated into polymers to enhance their flexibility, durability, and workability.[1][2] While numerous phthalates exist, each with distinct properties conferred by its unique alcohol side chains, Bis(1-ethylbutyl) phthalate serves as a significant model compound in materials science and polymer research.[3] Its primary application lies in studying the fundamental effects of plasticizers on the mechanical properties, flexibility, and glass transition temperature (Tg) of polymers, most notably polyvinyl chloride (PVC).[3][4]
This guide provides a comprehensive technical overview of Bis(1-ethylbutyl) Phthalate, intended for researchers, scientists, and professionals in drug development and materials science. It will cover the compound's core chemical and physical characteristics, plausible synthesis routes, established analytical methods for its detection, and a discussion of its toxicological profile within the broader context of phthalate esters. It is crucial to distinguish Bis(1-ethylbutyl) Phthalate (CAS RN: 166391-23-7) from its structural isomer, Bis(2-ethylbutyl) phthalate (CAS RN: 7299-89-0), as variations in the alkyl chain structure can influence physical properties and biological interactions.[5][6]
Core Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all scientific investigation. The key identifiers for Bis(1-ethylbutyl) Phthalate are summarized below.
| Identifier | Value | Source |
| CAS Number | 166391-23-7 | [1][7] |
| IUPAC Name | dihexan-3-yl benzene-1,2-dicarboxylate | [3] |
| Molecular Formula | C₂₀H₃₀O₄ | [1][7] |
| Molecular Weight | 334.45 g/mol | [1][7] |
| InChI Key | InChI=1S/C20H30O4/c1-5-11-15(7-3)23-19(21)17-13-9-10-14-18(17)20(22)24-16(8-4)12-6-2/h9-10,13-16H,5-8,11-12H2,1-4H3 | [3] |
The molecular structure consists of a central phthalic acid moiety to which two 1-ethylbutyl (or hexan-3-yl) ester groups are attached. This structure is visualized in the following diagram.
Caption: Generalized workflow for the synthesis and purification of Bis(1-ethylbutyl) Phthalate.
Analytical Methodologies
The detection and quantification of phthalates in various matrices (e.g., polymers, environmental samples, consumer products) are critical for quality control, regulatory compliance, and toxicological research. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for phthalate analysis due to its high sensitivity and specificity. [8][9]
Protocol: Quantification of Bis(1-ethylbutyl) Phthalate in a Polymer Matrix via GC-MS
This protocol is adapted from standard EPA methodologies and common laboratory practices for phthalate analysis. [8]
-
Sample Preparation (Solvent Extraction):
-
Cryogenically grind or finely divide a known mass of the polymer sample to maximize surface area.
-
Place the sample into a glass vial with a solvent-resistant cap. Phthalates are ubiquitous, so meticulous cleaning of all glassware is essential to avoid contamination. [10][11] * Add a precise volume of an appropriate extraction solvent, such as a 1:1 mixture of hexane and acetone. [8] * Spike the sample with an internal standard (e.g., a deuterated phthalate like Bis(2-ethylhexyl) phthalate-d4) for accurate quantification. [12] * Extract the phthalates by sonicating and/or shaking the vial, possibly with gentle heating, for a defined period (e.g., 30-60 minutes). [8] * Centrifuge the sample and transfer the supernatant (the solvent extract) to a clean vial for analysis.
-
-
GC-MS Analysis:
-
Instrument Setup: Use a GC system equipped with a suitable capillary column (e.g., ZB-5MSplus) and a mass spectrometer detector. [11] * Injection: Inject a small volume (e.g., 1 µL) of the solvent extract into the heated GC inlet.
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Chromatographic Separation: Implement a temperature program in the GC oven to separate the components of the extract based on their boiling points and column interactions. A typical program might start at 60°C and ramp up to 300°C. [11] * Mass Spectrometric Detection: As compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented in the mass spectrometer. The detector records the mass-to-charge ratio of these fragments, generating a unique mass spectrum for each compound.
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Identification and Quantification: Identify Bis(1-ethylbutyl) Phthalate by comparing its retention time and mass spectrum to that of a certified reference standard. Quantify its concentration by comparing the peak area of a characteristic ion to the peak area of the internal standard, using a pre-established calibration curve. [10]
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Toxicological Profile and Environmental Considerations
As a member of the phthalate class, Bis(1-ethylbutyl) Phthalate is subject to the scrutiny applied to these compounds as a whole. The primary toxicological concern associated with many phthalates is their potential to act as endocrine-disrupting chemicals (EDCs). [2][13]
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Endocrine Disruption: Many phthalates, particularly lower molecular weight ones, have been shown to exhibit anti-androgenic properties, meaning they can interfere with the normal function of male hormones. [13][14]This has raised concerns about potential effects on the reproductive and developmental systems, especially following exposure during critical windows of development. [2]* Metabolism: In the body, phthalate diesters like Bis(1-ethylbutyl) Phthalate are expected to be rapidly metabolized by lipases into their corresponding monoester, mono-(1-ethylbutyl) phthalate, and the alcohol, 1-ethylbutanol. [15]The monoester is often the more biologically active metabolite.
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Mixture Effects: Humans are typically exposed to a mixture of various chemicals, including multiple phthalates and other EDCs like Bisphenol A (BPA). [16][17]Research is ongoing to understand the cumulative or synergistic effects of these chemical mixtures, which may differ from the effects of the individual compounds alone. [13][14][17] It is important to note that specific toxicological data for Bis(1-ethylbutyl) Phthalate (CAS 166391-23-7) is not as extensive as for more common phthalates like DEHP or DBP. Therefore, risk assessment often relies on read-across approaches from structurally similar compounds. Given the increasing regulatory action on certain phthalates, particularly in consumer products and children's toys, any application of this compound would require a thorough toxicological evaluation. [2]
Conclusion
Bis(1-ethylbutyl) Phthalate is a technically significant phthalate ester that serves as both a functional plasticizer and a valuable research tool. Its chemical identity is well-defined, and its physicochemical properties are consistent with those of other high molecular weight phthalates. While specific synthesis and analytical protocols can be readily developed from established methodologies for the broader phthalate class, a comprehensive understanding of its specific toxicological and environmental profile requires further dedicated investigation. For researchers in materials science and drug development, this compound offers a platform for exploring the structure-property relationships that govern polymer performance, while also underscoring the ongoing need to evaluate the health and environmental impact of chemical additives.
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